Propane-1,2,3-triyl trilactate
Overview
Description
Propane-1,2,3-triyl trilactate, also known as trilactin, is an organic compound with the molecular formula C12H20O9 and a molecular weight of 308.28 g/mol . It is a colorless, clear, and slightly viscous oily liquid that is soluble in water and miscible with ethanol . This compound is widely used in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,2,3-triyl trilactate typically involves the esterification of propane-1,2,3-triol (glycerol) with lactic acid. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process involves heating the reactants to promote the formation of the ester bonds, resulting in the production of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. Continuous flow chemistry and automated synthesis techniques are employed to enhance efficiency and reproducibility. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Propane-1,2,3-triyl trilactate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Propane-1,2,3-triyl trilactate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biochemical pathways and as a component in biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent, plasticizer, and humectant.
Industry: Applied in the production of biodegradable plastics, food additives, and cosmetics
Mechanism of Action
The mechanism of action of propane-1,2,3-triyl trilactate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. For example, in pharmaceutical applications, it may enhance the solubility and bioavailability of active ingredients .
Comparison with Similar Compounds
Propane-1,2,3-triyl trilactate is similar to other triesters like triacetin (propane-1,2,3-triyl triacetate). it is unique due to its specific esterification with lactic acid, which imparts distinct chemical and physical properties. Similar compounds include:
Triacetin (propane-1,2,3-triyl triacetate): Used as a plasticizer, solvent, and humectant.
Glycerol triacetate: Employed in food additives and pharmaceutical formulations.
This compound stands out due to its biodegradability and versatility in various applications, making it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,3-bis(2-hydroxypropanoyloxy)propyl 2-hydroxypropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O9/c1-6(13)10(16)19-4-9(21-12(18)8(3)15)5-20-11(17)7(2)14/h6-9,13-15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZKSWMAYXNSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(COC(=O)C(C)O)OC(=O)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
211061-34-6, 119310-43-9 | |
Record name | Poly[oxy[(1S)-1-methyl-2-oxo-1,2-ethanediyl]], ω,ω′,ω′′-[1,2,3-propanetriyltris(oxy)]tris[α-hydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211061-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly[oxy(1-methyl-2-oxo-1,2-ethanediyl)], ω,ω′,ω′′-[1,2,3-propanetriyltris(oxy)]tris[α-hydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119310-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00939664 | |
Record name | Propane-1,2,3-triyl tris(2-hydroxypropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
537-32-6, 182970-05-4 | |
Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tris(2-hydroxypropanoate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trilactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-hydroxy-, 1,1',1''-(1,2,3-propanetriyl) ester, (2S,2'S,2''S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane-1,2,3-triyl tris(2-hydroxypropanoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00939664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl trilactate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRILACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ATF4982XB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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